molecular formula C15H10F3IN2O4 B4113246 N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B4113246
M. Wt: 466.15 g/mol
InChI Key: JYOMGZOODMCTMD-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound characterized by the presence of iodine, trifluoromethyl, nitro, and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another method involves the oxidative trifluoromethylation of indoles using CF3SO2Na under metal-free conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodine atom could result in various substituted phenylacetamides.

Scientific Research Applications

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Its derivatives may exhibit biological activity against various pathogens.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3IN2O4/c16-15(17,18)10-7-9(19)5-6-11(10)20-14(22)8-25-13-4-2-1-3-12(13)21(23)24/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOMGZOODMCTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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